6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family, which features a fused imidazole and pyrimidine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory effects. The presence of a bromophenyl group enhances its reactivity and biological profile, making it a subject of various synthetic and pharmacological studies.
The compound is classified under N-heterocyclic compounds, specifically within the imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been explored for potential applications in drug development. The presence of halogen substituents like bromine can significantly influence the compound's properties and interactions with biological targets.
The synthesis of 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions between suitable precursors. One common method includes the reaction of 3-bromobenzaldehyde with 3-amino-1H-imidazo[1,5-a]pyrimidine in the presence of an acid catalyst. This reaction can be optimized by varying the reaction conditions such as temperature, solvent, and time to improve yield and purity.
Recent advancements in synthetic techniques have introduced multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in fewer steps. For instance, a one-pot synthesis approach can be employed to form imidazo[1,5-a]pyrimidines by combining 2-aminopyridines with various electrophiles like α-bromo carbonyl compounds or nitroolefins, facilitating a more efficient synthesis pathway .
The molecular formula of 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine is C11H8BrN3. The compound features a bromophenyl group attached to the imidazo[1,5-a]pyrimidine core.
The specific arrangement of atoms can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine can undergo various chemical transformations:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties.
The mechanism of action for compounds like 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine often involves interaction with specific biological targets such as protein kinases or enzymes.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine has potential applications in various fields:
The ongoing research into this compound underscores its significance in both theoretical studies and practical applications within pharmaceutical development.
Nitrogen-containing heterocycles constitute a cornerstone of modern pharmaceutical design, with approximately 60% of clinically approved small-molecule drugs incorporating these structural motifs. Among these, fused bicyclic systems demonstrate exceptional therapeutic versatility due to their capacity for diverse molecular interactions and structural tunability [2] [7]. Imidazo[1,5-a]pyrimidine belongs to this privileged class of heterocyclic compounds, exhibiting broad bioactivity profiles that include anticancer, antiviral, antifungal, and anti-inflammatory properties [2]. The scaffold's significance stems from its bioisosteric relationship with endogenous purines (adenine and guanine), enabling targeted interactions with biological macromolecules involved in cellular signaling and metabolic regulation [2] [7]. This molecular mimicry facilitates binding to kinase ATP sites, DNA minor grooves, and various enzymatic pockets, making it invaluable for addressing complex disease mechanisms [2] [9].
Table 1: Therapeutic Applications of Nitrogen-Containing Heterocycles
Heterocyclic Core | Biological Activities | Representative Drugs |
---|---|---|
Imidazo[1,5-a]pyrimidine | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Research compounds (e.g., tubulin inhibitors) |
Purines (Natural) | Cellular signaling, Metabolic regulation | Adenine, Guanine |
Imidazopyridines | Anxiolytic, Sedative | Zolpidem, Alpidem |
Pyrazolo[1,5-a]pyrimidine | Kinase inhibition | Presatovir, Zanubrutinib |
The renaissance of interest in nitrogen-fused heterocycles over the past decade is evidenced by the surge in publications, particularly in oncology applications. Kinase inhibitors featuring these scaffolds now represent over 40% of anticancer drug development candidates, underscoring their pivotal role in targeted cancer therapies [2] [4]. Their structural adaptability permits extensive optimization through structure-activity relationship studies, enabling refinement of pharmacological properties while maintaining target affinity [2] [7].
The imidazo[1,5-a]pyrimidine framework comprises a 9-membered bicyclic system formed by fusion of imidazole and pyrimidine rings. This architecture provides three primary sites for structural diversification that profoundly influence biological activity: positions 2, 5, and 7 [2] [6]. The electron-rich nature of the fused ring system facilitates π-π stacking interactions with aromatic residues in target proteins, while the nitrogen atoms serve as hydrogen bond acceptors critical for molecular recognition [2] [9].
Table 2: Structure-Activity Relationship Features of Imidazo[1,5-a]pyrimidine Derivatives
Position | Permitted Modifications | Biological Impact | Key Interactions |
---|---|---|---|
C2 | Aryl, Heteroaryl, Alkyl | Target specificity modulation | Hydrophobic pocket occupancy |
C5 | Electron-withdrawing groups (Br, Cl), H-bond donors | Potency enhancement | H-bonding with βLys254 in tubulin |
C7 | Lipophilic substituents, Extended aromatic systems | Cellular penetration improvement | π-Stacking in kinase active sites |
N1 | Methylation, Acylation | Pharmacokinetic optimization | Altered metabolism |
The incorporation of halogen atoms, particularly at position 5, significantly enhances electrophilic character and membrane permeability. This modification is exemplified in tubulin inhibitors where 5-substituted derivatives demonstrate sub-micromolar activity against lung cancer cell lines (A549; IC₅₀ = 1.48 μM) through interactions with βGln247 and βLeu248 residues at the colchicine binding site [2]. Microwave-assisted synthetic methodologies have enabled efficient functionalization of this scaffold, facilitating the creation of libraries with diverse electronic and steric properties [3] [6]. The structural rigidity of the core also contributes to preorganization for target binding, reducing entropy penalties upon complex formation with biological targets [2] [9].
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine (CAS: 1956322-03-4) has emerged as a structurally distinct chemotype within the imidazopyrimidine family. Its molecular structure (C₁₂H₈BrN₃; MW: 274.12 g/mol) features a bromine atom at the meta-position of the C6-phenyl substituent, conferring unique electronic and steric properties compared to ortho- or para-substituted analogs [1]. The bromine atom serves dual purposes: it acts as a synthetic handle for further derivatization via cross-coupling reactions and enhances the compound's lipophilicity (calculated log P ≈ 3.2), promoting membrane permeability [1] [8]. The compound's structural characteristics are captured in the SMILES notation: BrC₁=CC(C₂=NC=C₃N=CC=CN₃₂)=CC=C₁, representing the bromophenyl moiety fused to the imidazopyrimidine core [1].
Table 3: Physicochemical and Synthetic Properties of 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₁₂H₈BrN₃ | Halogenated bioactive scaffold |
Molecular Weight | 274.12 g/mol | Optimal for blood-brain barrier penetration |
SMILES | BrC₁=CC(C₂=NC=C₃N=CC=CN₃₂)=CC=C₁ | Electronic configuration |
Synthetic Yield | 52-68% (microwave-assisted) | Efficient production |
Key Reactions | Groebke-Blackburn multicomponent, Suzuki coupling | Diversification capability |
Storage | Cold-chain transportation | Stability preservation |
This compound is synthesized via Groebke-Blackburn-Bienaymé multicomponent reactions under microwave irradiation, yielding the core structure in 52-68% efficiency [3] [8]. The 3-bromophenyl substituent at position 6 provides a vector for target engagement distinct from conventional 2- or 3-substituted imidazopyrimidines. Commercially available screening compounds featuring this scaffold are typically shipped under cold-chain conditions to preserve stability, reflecting the compound's significance in pharmacological research [1]. Its emergence coincides with heightened interest in halogenated heterocycles for drug discovery, as evidenced by increasing representation in kinase inhibitor development programs and targeted anticancer agent pipelines [2] [6]. The structural novelty of the 6-aryl substitution pattern offers complementary binding modes to conventional 2-aryl-imidazopyrimidines, expanding the medicinal chemistry toolkit for addressing challenging therapeutic targets [1] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: